molecular formula C10H6F3N5O3S B14579755 N-(4-Nitrophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea CAS No. 61538-03-2

N-(4-Nitrophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B14579755
CAS No.: 61538-03-2
M. Wt: 333.25 g/mol
InChI Key: UISVEFYQCQVJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Nitrophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea: is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a nitrophenyl group and a trifluoromethyl-substituted thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 4-nitrophenyl isocyanate with 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4-Nitrophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or column chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the thiadiazole ring under mild conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

N-(4-Nitrophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Nitrophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets. The nitrophenyl group and the thiadiazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group enhances the compound’s stability and bioavailability, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Nitrophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea: Similar structure but with a thiourea group.

    N-(4-Nitrophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate: Similar structure but with a carbamate group.

Uniqueness

N-(4-Nitrophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea is unique due to the combination of its nitrophenyl and trifluoromethyl-substituted thiadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61538-03-2

Molecular Formula

C10H6F3N5O3S

Molecular Weight

333.25 g/mol

IUPAC Name

1-(4-nitrophenyl)-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea

InChI

InChI=1S/C10H6F3N5O3S/c11-10(12,13)7-16-17-9(22-7)15-8(19)14-5-1-3-6(4-2-5)18(20)21/h1-4H,(H2,14,15,17,19)

InChI Key

UISVEFYQCQVJJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NN=C(S2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.